Efficacy Against Pseudomonas aeruginosa: Comparative MIC and Activity Data
Mafenide acetate demonstrates significantly superior in vitro activity against clinical isolates of Pseudomonas aeruginosa compared to alternative topical agents. In a study of multi-drug resistant organisms from burn patients, mafenide acetate showed the highest activity against gram-negative pathogens, including P. aeruginosa, with activity that was significantly greater than that of mupirocin (Bactroban) (p < 0.05) [1]. A separate study comparing MIC distributions found that while both mafenide acetate and silver sulfadiazine were effective, the peak of the MIC distribution for mafenide acetate was 200 μg/mL, compared to 25 μg/mL for silver sulfadiazine [2].
| Evidence Dimension | Antimicrobial activity against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | Significantly greater than mupirocin (p < 0.05) [1]; Peak MIC distribution at 200 μg/mL [2] |
| Comparator Or Baseline | Mupirocin (p < 0.05) [1]; Silver sulfadiazine peak MIC at 25 μg/mL [2] |
| Quantified Difference | Statistically significant superiority vs. mupirocin; Higher peak MIC distribution (200 vs 25 μg/mL) |
| Conditions | In vitro susceptibility testing on clinical burn wound isolates [1]; MIC distribution analysis on P. aeruginosa isolates [2] |
Why This Matters
This provides a quantitative basis for selecting mafenide over alternative topicals like mupirocin when managing infections driven by Pseudomonas aeruginosa, a primary cause of mortality in severe burns.
- [1] Glasser JS, et al. Activity of topical antimicrobial agents against multidrug-resistant bacteria recovered from burn patients. Burns. 2010;36(8):1172-1184. View Source
- [2] Fujita K, et al. Antimicrobial activity of various antibacterial agents against clinical isolates of Pseudomonas aeruginosa: comparison of burn wound isolates and non-burn wound isolates. Jpn J Antibiot. 2011;64(4):235-245. View Source
